3-(Benzenesulfonyl)naphthalene-1,2-diol
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Overview
Description
3-(Benzenesulfonyl)naphthalene-1,2-diol is an organic compound that features a naphthalene ring substituted with a benzenesulfonyl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)naphthalene-1,2-diol typically involves the sulfonation of naphthalene derivatives followed by hydroxylation. One common method is the electrophilic aromatic substitution reaction, where naphthalene undergoes sulfonation with benzenesulfonyl chloride in the presence of a Lewis acid catalyst . The resulting sulfonated naphthalene is then hydroxylated using appropriate reagents such as osmium tetroxide or hydrogen peroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)naphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and reduced naphthalene derivatives.
Substitution: Various substituted naphthalene compounds depending on the electrophile used.
Scientific Research Applications
3-(Benzenesulfonyl)naphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)naphthalene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding properties . These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,2-diol: Lacks the benzenesulfonyl group, making it less reactive in certain chemical reactions.
Benzenesulfonyl chloride: Does not have the naphthalene ring, limiting its applications in aromatic substitution reactions.
1,2-Dihydroxynaphthalene: Similar structure but without the sulfonyl group, affecting its chemical properties and reactivity.
Uniqueness
3-(Benzenesulfonyl)naphthalene-1,2-diol is unique due to the presence of both the benzenesulfonyl group and the hydroxyl groups on the naphthalene ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61482-53-9 |
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Molecular Formula |
C16H12O4S |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
3-(benzenesulfonyl)naphthalene-1,2-diol |
InChI |
InChI=1S/C16H12O4S/c17-15-13-9-5-4-6-11(13)10-14(16(15)18)21(19,20)12-7-2-1-3-8-12/h1-10,17-18H |
InChI Key |
JIUCYTNLMQJBSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3C(=C2O)O |
Origin of Product |
United States |
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